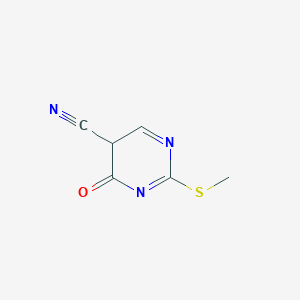
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a sulfur atom at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 5-position of the pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyrimidine derivatives with suitable nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-thioxopyrimidine derivatives: These compounds share the sulfur atom at the 2-position and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and are known for their therapeutic potential.
Uniqueness
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR and other targets makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H5N3OS |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3-4H,1H3 |
InChI-Schlüssel |
NCQHQRWBZVJBPS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)C(C=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
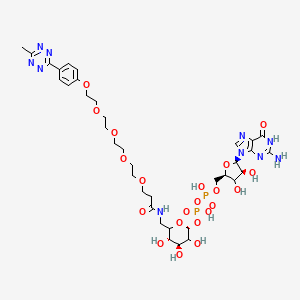
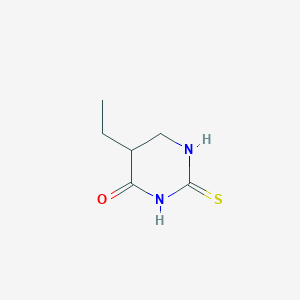

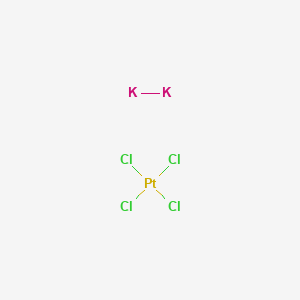
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)
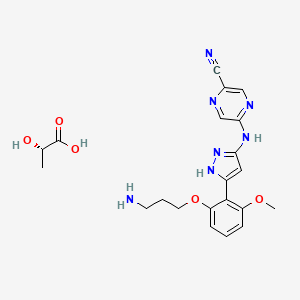
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
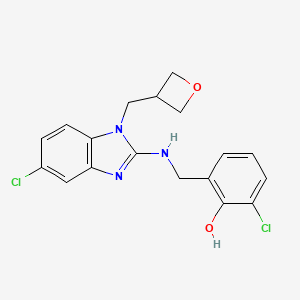
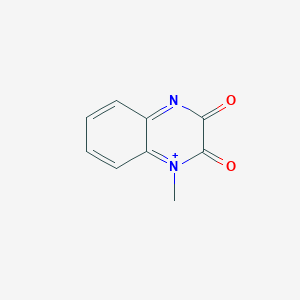
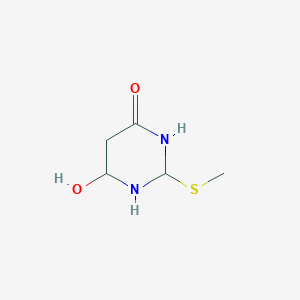
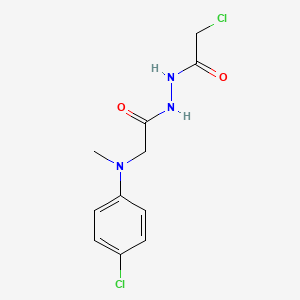
![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)

